molecular formula C18H19BO2S B1398799 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 912824-84-1

2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1398799
CAS No.: 912824-84-1
M. Wt: 310.2 g/mol
InChI Key: XPRBSZLRNLZXNT-UHFFFAOYSA-N
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Description

2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative of dibenzothiophene

Biochemical Analysis

Biochemical Properties

2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the inhibition of DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3-K). This compound interacts with enzymes such as DNA-PK and PI3-K, exhibiting high potency in inhibiting their activity . The nature of these interactions involves binding to the active sites of the enzymes, thereby preventing their normal function and leading to the potentiation of cytotoxicity in ionizing radiation (IR) and DNA-inducing cytotoxic anticancer agents .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting key enzymes involved in cell signaling pathways, such as DNA-PK and PI3-K . This inhibition leads to alterations in gene expression and cellular metabolism, resulting in increased sensitivity to ionizing radiation and cytotoxic agents . Additionally, the compound has been shown to potentiate the cytotoxicity of these agents, thereby enhancing their effectiveness in targeting cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of DNA-PK and PI3-K, inhibiting their activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Additionally, the compound’s interaction with these enzymes triggers changes in gene expression, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against DNA-PK and PI3-K over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in enhancing the sensitivity of cells to ionizing radiation and cytotoxic agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits DNA-PK and PI3-K, enhancing the cytotoxicity of ionizing radiation and DNA-inducing cytotoxic agents . At higher dosages, toxic or adverse effects can be observed, including potential damage to healthy cells and tissues . Threshold effects have been noted, where the compound’s effectiveness plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as DNA-PK and PI3-K . These interactions lead to changes in metabolic flux and metabolite levels, particularly in pathways related to DNA repair and cell survival . The compound’s inhibition of these enzymes disrupts normal metabolic processes, contributing to its cytotoxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its effectiveness in inhibiting DNA-PK and PI3-K . The compound’s distribution is influenced by factors such as cellular uptake and binding affinity to target proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its ability to inhibit DNA-PK and PI3-K, leading to the accumulation of DNA damage and subsequent cell death . The compound’s activity is closely linked to its subcellular distribution, which determines its accessibility to target enzymes and biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a Suzuki-Miyaura coupling reaction. This reaction is performed between dibenzo[b,d]thiophen-4-yl boronic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to dibenzothiophene derivatives.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, often facilitated by the boronic ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized dibenzothiophene derivatives .

Scientific Research Applications

2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene
  • 2-(Benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene
  • 3-(Dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
  • 3-(Dibenzo[b,d]thiophen-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole

Uniqueness

2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its boronic ester group, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as in the development of sensors and advanced materials .

Properties

IUPAC Name

2-dibenzothiophen-4-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BO2S/c1-17(2)18(3,4)21-19(20-17)14-10-7-9-13-12-8-5-6-11-15(12)22-16(13)14/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRBSZLRNLZXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726258
Record name 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912824-84-1
Record name 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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